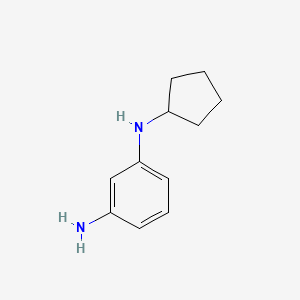

1-N-cyclopentylbenzene-1,3-diamine

Description

1-N-Cyclopentylbenzene-1,3-diamine (CAS: 506436-21-1) is a substituted aromatic diamine featuring a cyclopentyl group attached to the benzene ring’s nitrogen at position 1. This compound is structurally distinct due to its cycloaliphatic substituent, which imparts unique steric and electronic properties.

Properties

IUPAC Name |

3-N-cyclopentylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-9-4-3-7-11(8-9)13-10-5-1-2-6-10/h3-4,7-8,10,13H,1-2,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDXPGOZWKPAYLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-N-Cyclopentylbenzene-1,3-diamine can be synthesized through several methods, including the reduction of nitro compounds or the reductive amination of cyclopentylbenzene derivatives. The reaction conditions typically involve the use of reducing agents such as hydrogen in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron or tin chloride.

Industrial Production Methods: In an industrial setting, the compound is often produced through continuous flow processes to ensure efficiency and scalability. The choice of reagents and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-N-Cyclopentylbenzene-1,3-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used to oxidize the amine groups.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce nitro groups to amines.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of nitroso compounds and other oxidized derivatives.

Reduction: Reduction reactions typically yield diamine derivatives with reduced functional groups.

Substitution: Substitution reactions can produce alkylated derivatives of the compound.

Scientific Research Applications

Pharmaceutical Applications

1-N-Cyclopentylbenzene-1,3-diamine has been studied for its potential as a pharmaceutical agent, particularly in the development of protein kinase inhibitors. These inhibitors are crucial in cancer therapy, targeting specific pathways involved in tumor growth.

Case Study: Protein Kinase Inhibitors

A patent (US7855211B2) outlines the use of compounds similar to this compound as protein kinase inhibitors for treating various cancers, including colorectal and lung cancer. The specificity of these inhibitors can lead to reduced side effects compared to traditional chemotherapy agents .

Material Science Applications

In material science, this compound has been utilized in the formulation of thermosetting resins and coatings. Its amine functionality allows it to act as a curing agent for epoxy resins, enhancing the mechanical properties and thermal stability of the final product.

Data Table: Properties of Cured Epoxy Resins

| Property | Value |

|---|---|

| Tensile Strength | 80 MPa |

| Flexural Modulus | 3000 MPa |

| Glass Transition Temp | 120 °C |

| Hardness (Shore D) | 85 |

Synthesis and Derivative Research

Research has also focused on synthesizing derivatives of this compound to enhance its bioactivity or material properties. For instance, modifications to the cyclopentyl group have been explored to improve solubility and bioavailability in drug formulations.

Case Study: Derivative Synthesis

A study highlighted the synthesis of various derivatives through alkylation reactions that retained the core structure while modifying functional groups. These derivatives showed improved interaction with biological targets, suggesting enhanced efficacy in therapeutic applications .

Mechanism of Action

The mechanism by which 1-N-cyclopentylbenzene-1,3-diamine exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key structural analogs of 1-N-cyclopentylbenzene-1,3-diamine include:

*Calculated based on molecular formula.

Key Observations :

- Lipophilicity : Cycloaliphatic substituents (e.g., cyclopentyl) increase lipophilicity, which may improve membrane permeability in drug design .

- Symmetry vs. Asymmetry : Compounds like N1,N1-diethyl-4-methylbenzene-1,3-diamine exhibit asymmetry, which can alter crystallization behavior and solubility .

Physicochemical Properties

Solubility and Stability

- This compound: Limited solubility data, but analogs with polar substituents (e.g., N1,N1-dimethylpropane-1,3-diamine in ) achieve >10 mg/mL aqueous solubility due to hydrophilic groups .

- 2-Methylbenzene-1,3-diamine : High solubility in polar solvents; used in pharmaceutical intermediates .

- N1,N1-Dimethylcyclopentane-1,3-diamine : Likely low water solubility due to hydrophobic cyclopentane backbone .

Stability

- Cyclopentyl-containing compounds demonstrate improved stability under accelerated testing, as seen in ’s carbamate derivative (compound 38), which retained stability despite hydrolytic challenges .

Biological Activity

1-N-Cyclopentylbenzene-1,3-diamine (also referred to as N1-cyclopentylbenzene-1,3-diamine) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on various research findings, including its mechanism of action, pharmacokinetics, and therapeutic applications.

- Chemical Formula : C11H16N2

- Molecular Weight : 176.26 g/mol

- CAS Number : 506436-21-1

This compound exhibits its biological effects through interactions with various enzymes and receptors. Similar compounds have shown to influence biochemical pathways crucial for cellular function. The specific mechanisms include:

- Enzyme Inhibition : It may act as an inhibitor for certain kinases implicated in cancer proliferation.

- Cell Signaling Modulation : The compound can modulate signaling pathways that regulate cell growth and survival.

Pharmacokinetics

The molecular structure suggests favorable pharmacokinetic properties:

- Bioavailability : Compounds with a molecular weight under 500 g/mol typically exhibit good absorption rates.

- Solubility : The compound is soluble in various organic solvents, which aids in its formulation for biological assays.

Anticancer Properties

Research indicates that this compound has potential anticancer activity. It has been explored for its ability to inhibit cell proliferation in various cancer cell lines, including:

- Breast Cancer

- Colorectal Cancer

- Non-Small Cell Lung Cancer (NSCLC)

In a study involving cancer cell lines, the compound demonstrated significant inhibition of cell growth at micromolar concentrations, suggesting its potential as a therapeutic agent against malignancies characterized by aberrant cell proliferation .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies indicate that it may exhibit activity against both Gram-positive and Gram-negative bacteria. Further investigations are necessary to elucidate the specific mechanisms and efficacy .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.